

An In-depth Technical Guide to Butylcyclopropane: Synonyms, Nomenclature, and Physicochemical Properties

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This technical guide provides a comprehensive overview of **butylcyclopropane**, its isomers, and their associated nomenclature. It includes a detailed summary of their physicochemical properties and outlines hypothetical, yet plausible, experimental protocols for their synthesis and analysis, designed to be a valuable resource for professionals in research and development.

Nomenclature and Synonyms of Butylcyclopropane

The term "butylcyclopropane" can refer to several structural isomers depending on the arrangement of the butyl group. The systematic nomenclature follows the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

n-**Butylcyclopropane** is the common name for the straight-chain isomer. According to IUPAC nomenclature, when the cyclopropyl ring is attached to a longer alkyl chain, the cycloalkane is treated as a substituent. However, in this case, the butyl group has four carbon atoms, and the cyclopropane ring has three, making the alkane the substituent. Thus, the preferred IUPAC name is 1-cyclopropylbutane.[1]

Synonyms for n-Butylcyclopropane include:

Butylcyclopropane[1][2][3][4]



- Cyclopropane, butyl-[1][3][4]
- Butane, 1-cyclopropyl-[1][4]
- n-butylcyclopropane

Isobutylcyclopropane, while less commonly referenced, would be systematically named 1-cyclopropyl-2-methylpropane.

sec-**Butylcyclopropane** is systematically named (1-methylpropyl)cyclopropane.[5] An alternative IUPAC-consistent name is 2-cyclopropylbutane.

Synonyms for sec-Butylcyclopropane include:

- Cyclopropane, sec-butyl-[6]
- butane, 2-cyclopropyl-[6]

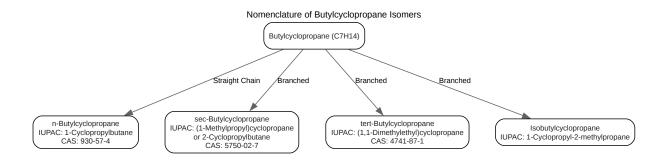
tert-Butylcyclopropane is systematically named (1,1-dimethylethyl)cyclopropane.[2]

Synonyms for tert-Butylcyclopropane include:

- t-butylcyclopropane[2]
- Cyclopropane, 1,1-dimethylethyl-[2]

Below is a diagram illustrating the nomenclature of the primary **butylcyclopropane** isomers.





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Nomenclature of **Butylcyclopropane** Isomers

Physicochemical Properties

The physical and chemical properties of **butylcyclopropane** isomers vary due to their different branching structures. The following table summarizes key quantitative data for n-**butylcyclopropane**, sec-**butylcyclopropane**, and tert-**butylcyclopropane**.

Property	n- Butylcyclopropane	sec- Butylcyclopropane	tert- Butylcyclopropane
CAS Number	930-57-4	5750-02-7	4741-87-1
Molecular Formula	C7H14	C7H14	C7H14
Molecular Weight (g/mol)	98.19	98.19	98.19
Boiling Point (°C)	99.1	91.0	Not available
Melting Point (°C)	-124.7	Not available	Not available
Density (g/cm³)	0.792	0.728	Not available

Experimental Protocols



Hypothetical Synthesis of n-Butylcyclopropane via Simmons-Smith Reaction

This protocol describes a plausible method for the synthesis of n-butylcyclopropane from 1-hexene using the Simmons-Smith reaction.

Materials:

- 1-Hexene
- Diiodomethane (CH₂I₂)
- Zinc-copper couple (Zn(Cu))
- Anhydrous diethyl ether (Et₂O)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with zinc-copper couple (2.0 equivalents). Anhydrous diethyl ether is added to cover the couple.
- Reagent Addition: A solution of 1-hexene (1.0 equivalent) and diiodomethane (1.5 equivalents) in anhydrous diethyl ether is prepared and added to the dropping funnel. This solution is added dropwise to the stirred suspension of the zinc-copper couple. The reaction is exothermic and may require occasional cooling with a water bath to maintain a gentle reflux.



- Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC)
 by analyzing aliquots of the reaction mixture. The disappearance of the 1-hexene peak
 indicates the completion of the reaction.
- Work-up: Upon completion, the reaction mixture is cooled to 0°C and quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is filtered to remove unreacted zinc. The filtrate is transferred to a separatory funnel, and the organic layer is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude n-butylcyclopropane is then purified by fractional distillation.

Hypothetical Analysis of Butylcyclopropane Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the separation and identification of **butylcyclopropane** isomers.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Capillary column suitable for hydrocarbon analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 mm).

Procedure:

- Sample Preparation: A dilute solution of the **butylcyclopropane** isomer mixture (approximately 1 mg/mL) is prepared in a volatile solvent such as hexane or dichloromethane.
- GC-MS Parameters:
 - Injector Temperature: 250°C
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.



• Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 150°C at a rate of 10°C/min.

MS Transfer Line Temperature: 280°C

Ion Source Temperature: 230°C

o Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-200.

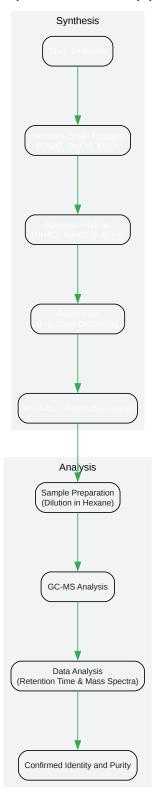
• Data Analysis: The retention times of the separated isomers are used for their identification by comparison with known standards. The mass spectrum of each isomer is compared with a reference library (e.g., NIST) for confirmation of its identity.

Visualizations

The following diagrams illustrate a hypothetical workflow for the synthesis and analysis of n-butylcyclopropane.



Hypothetical Synthesis Workflow for n-Butylcyclopropane



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Hypothetical Synthesis and Analysis Workflow



This guide serves as a foundational resource for understanding the nomenclature and properties of **butylcyclopropane** isomers. The provided experimental protocols, while hypothetical, are based on established chemical principles and can be adapted for practical laboratory applications.

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